molecular formula C16H11NO2 B1669042 Cinchophen CAS No. 132-60-5

Cinchophen

Cat. No. B1669042
CAS RN: 132-60-5
M. Wt: 249.26 g/mol
InChI Key: YTRMTPPVNRALON-UHFFFAOYSA-N
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Description

Cinchophen, also known by trade names Atophan, Quinophan, and Phenaquin, is an analgesic drug that was first produced in 1887 and introduced in 1908 as a treatment for gout . It is still used in combination with Prednisolone by veterinarians to treat arthritis in animals .


Synthesis Analysis

Cinchophen can be prepared starting from anilin, benzaldehyde, and pyruvic acid in absolute ethanol . A newer Mannich base synthetic approach has been utilized to access different disubstituted quinolines to overcome the water insolubility problem associated with cinchophen-like molecules .


Molecular Structure Analysis

The molecular formula of Cinchophen is C16H11NO2 . It belongs to the class of organic compounds known as phenylquinolines .


Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .


Physical And Chemical Properties Analysis

Cinchophen has a molecular weight of 249.26 g/mol . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 456.9±33.0 °C at 760 mmHg, and vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Enantioselective Synthesis

Cinchophen derivatives, particularly those derived from cinchona alkaloids, have been utilized in the enantioselective synthesis of α-amino acids. This application leverages the asymmetric phase-transfer catalysis, demonstrating the utility of cinchona alkaloid-derived quaternary ammonium phase-transfer catalysts for the asymmetric alkylation of benzophenone-derived glycine-imine, which facilitates the synthesis of a range of α-amino acid esters (Lygo et al., 2001).

Antimicrobial Activity

Research into cinchophen's antimicrobial properties led to the development of newer Mannich bases of a quinoline derivative, demonstrating antimicrobial activity. This study underscores cinchophen's potential in overcoming drug resistance and reducing side effects through the Mannich base approach, which involves the conversion of cinchophen into various derivatives for enhanced activity (Jumade et al., 2009).

Chiral Phase Transfer Catalysis

Cinchophen and its derivatives have shown significant utility as chiral phase transfer catalysts in the asymmetric alkylation of Schiff bases, highlighting the role of water-soluble PEG-supported cinchona ammonium salts. This catalysis occurs in aqueous media, showcasing high chemical yields and enantioselectivities. The findings also emphasize the catalysts' stability and activity retention upon recycling (Wang et al., 2007).

Asymmetric Organocatalysis

Cinchona alkaloids, including cinchophen derivatives, have been extensively applied in asymmetric organocatalysis, catalyzing a diverse array of chemical reactions with remarkable stereoselectivity. This application is pivotal for the synthesis of bioactive molecules and natural products, reflecting cinchophen's versatility and effectiveness as a catalyst in organocatalytic reactions (Marcelli & Hiemstra, 2010).

Safety And Hazards

Cinchophen can cause serious liver damage . Symptoms of Cinchophen toxicity may present 6 to 12 hours after administration and can include hyperventilation, hyperthermia, gastrointestinal discomfort, diarrhoea, hives, vomiting, delirium, hepatitis, jaundice, anorexia, convulsions, coma, and death .

Future Directions

Cinchophen was considered too dangerous for human use in most countries but has applications in veterinary medicine as a treatment for osteoarthritis in dogs . Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

properties

IUPAC Name

2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRMTPPVNRALON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040705
Record name Cinchophen
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Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

RAPIDLY LOSES WATER OF CRYSTALLIZATION ON EXPOSURE TO AIR; SOL IN WATER, ALC; PRACTICALLY INSOL IN ETHER /LITHIUM SALT OCTAHYDRATE/, SOLUBLE IN HOT ALCOHOL, ALKALI; SLIGHTLY SOL IN HOT ACETONE, HOT BENZENE; INSOLUBLE IN PETROLEUM ETHER, WATER, 1 G DISSOLVES IN ABOUT: 400 ML CHLOROFORM, 100 ML ETHER, 120 ML ALCOHOL
Record name CINCHOPHEN
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Product Name

Cinchophen

Color/Form

NEEDLES FROM METHANOL OR DILUTED ALCOHOL, WHITE OR YELLOWISH CRYSTALS OR POWDER, SMALL, WHITE, NEEDLE-LIKE CRYSTALS

CAS RN

132-60-5
Record name 2-Phenyl-4-quinolinecarboxylic acid
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Record name Cinchophen
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Record name CINCHOPHEN
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Melting Point

218 °C
Record name CINCHOPHEN
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,150
Citations
WC Hueper - Medicine, 1948 - journals.lww.com
… of “cinchophen”. The word “atophan” or parts of it have been incorporated into the proprietary names of derivatives of cinchophen or … When the therapeutic indication for cinchophen was …
Number of citations: 30 journals.lww.com
WL PALMER, PS Woodall - Journal of the American Medical …, 1936 - jamanetwork.com
In this paper we shall attempt to answer the question "Can cinchophen be given safely if given carefully?" The question itself implies that cinchophen is a dangerous drug. Cinchophen, …
Number of citations: 25 jamanetwork.com
SL GARGILL - New England Journal of Medicine, 1932 - Mass Medical Soc
… The exact total amount of cinchophen taken could not be determined. The present attack of vomiting began apparently after taking only one tablet of cinchophen. Physical examination …
Number of citations: 1 www.nejm.org
C Lutwak-Mann - Biochemical Journal, 1942 - ncbi.nlm.nih.gov
The value in rheumatism therapy of salicylic acid was recognized as early as 1876 and cinchophen (phenylcinchoninic acid; atophan) was introduced in gout treatment in 1908. Several …
Number of citations: 132 www.ncbi.nlm.nih.gov
MT Bogert, EM McColm - Journal of the American Chemical …, 1927 - ACS Publications
Our knowledge of the pharmacodynamics of the quinazoline group is scattering, fragmentary and meager. It, therefore, seems to us worth while to endeavor to contribute something to …
Number of citations: 20 pubs.acs.org
SJ Wadher, NA Karande, DS Borkar… - International Journal of …, 2009 - Citeseer
… Cinchophen acid chloride (II) was synthesised from cinchophen and oxalyl chloride by … The 2-phenylquinoline-4-carboxylic acid amine (IV) was synthesized from cinchophen amide by …
Number of citations: 21 citeseerx.ist.psu.edu
CL SHORT, W Bauer - Annals of Internal Medicine, 1933 - acpjournals.org
… in the catabolism of cinchophen beyond the stage of oxy-cinchophen due to diseased liver cells. In view of what is known concerning the effects of cinchophen upon the liver, we would …
Number of citations: 12 www.acpjournals.org
EM McColm - 1927 - books.google.com
This research was undertaken to develop further the chemistry of certain compounds in the quinazoline series in the hope that they might be of therapeutic interest. It is well known that …
Number of citations: 0 www.google.com
LE Warren - Journal of the American Pharmaceutical Association, 1927 - books.google.com
Cinchophen was introduced into medicine under the name … invented the name" cinchophen" and that designation was … In therapy cinchophen finds application in the treatment of …
Number of citations: 1 www.google.com
OJ Stacey, JA Platts, SJ Coles, PN Horton… - Inorganic …, 2015 - ACS Publications
… In this Article, we describe the first use of 2-phenyl-4-quinolinecarboxylic acid (cinchophen)-derived ligands as cyclometalating agents for Pt(II). The aim was to understand the …
Number of citations: 27 pubs.acs.org

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